1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride
CAS No.: 113771-75-8
Cat. No.: VC20825301
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 113771-75-8 |
|---|---|
| Molecular Formula | C10H14ClNO |
| Molecular Weight | 199.68 g/mol |
| IUPAC Name | 3,4-dihydro-2H-chromen-3-ylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO.ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-4,8H,5-7,11H2;1H |
| Standard InChI Key | GUNSFNGIYCIFOZ-UHFFFAOYSA-N |
| SMILES | C1C(COC2=CC=CC=C21)CN.Cl |
| Canonical SMILES | C1C(COC2=CC=CC=C21)CN.Cl |
Introduction
Physical and Chemical Properties
Fundamental Identifiers and Characteristics
1-(3,4-Dihydro-2H-chromen-3-yl)methanamine hydrochloride possesses several key identifying characteristics that define its chemical identity and physical properties. The compound is identified by CAS number 113771-75-8, which serves as its unique chemical identifier in chemical databases and literature . Its molecular formula has been reported as C10H13NO·HCl or alternatively as C10H14ClNO, reflecting its composition as a hydrochloride salt of the parent amine . The molecular weight of this compound is consistently reported as approximately 199.68 g/mol, which corresponds to the combined weight of the chromane-methanamine structure and the hydrochloride component . Additionally, the compound is identified by MDL Number MFCD07330841, which provides another standardized reference code used in chemical databases and inventory systems . These fundamental identifiers collectively establish the unique chemical identity of 1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride and distinguish it from other related chromane derivatives.
| Property | Value | Reference |
|---|---|---|
| CAS Number | 113771-75-8 | |
| MDL Number | MFCD07330841 | |
| Molecular Formula | C10H13NO·HCl / C10H14ClNO | |
| Molecular Weight | 199.677-199.68 g/mol | |
| Storage Temperature | Ambient |
Structural Identifiers and Representation
The chemical structure of 1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride can be represented through various standardized chemical notation systems that precisely define its molecular arrangement. The compound's IUPAC name is 3,4-dihydro-2H-chromen-3-ylmethanamine;hydrochloride, which systematically describes its structural components and connectivity. For computational chemistry and database purposes, the compound can be represented by its Standard InChI notation: InChI=1S/C10H13NO.ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-4,8H,5-7,11H2;1H, which encodes its chemical structure in a machine-readable format. Its Standard InChIKey, GUNSFNGIYCIFOZ-UHFFFAOYSA-N, provides a condensed, fixed-length representation that facilitates rapid structure searches in chemical databases. Additionally, the SMILES notation C1C(COC2=CC=CC=C21)CN.Cl offers another linear representation of the compound's structure that is widely used in cheminformatics and computational drug design. These structural identifiers collectively provide comprehensive information about the compound's molecular structure and connectivity, enabling researchers to accurately identify and work with this chemical entity.
| Identifier Type | Value | Reference |
|---|---|---|
| IUPAC Name | 3,4-dihydro-2H-chromen-3-ylmethanamine;hydrochloride | |
| Standard InChI | InChI=1S/C10H13NO.ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-4,8H,5-7,11H2;1H | |
| Standard InChIKey | GUNSFNGIYCIFOZ-UHFFFAOYSA-N | |
| SMILES | C1C(COC2=CC=CC=C21)CN.Cl |
Structural Analysis and Characteristics
Molecular Architecture
The molecular structure of 1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride features several distinctive structural elements that define its chemical behavior and potential biological interactions. At its core, the compound contains a chromane scaffold (3,4-dihydro-2H-chromene), which consists of a benzene ring fused to a partially saturated pyran ring. This bicyclic framework provides a rigid, three-dimensional structure that serves as the foundation for the compound's physical and chemical properties. The chromane core includes an oxygen atom in the pyran ring, which contributes to the compound's electronic distribution and potential hydrogen-bonding capabilities. Attached at the 3-position of the chromane scaffold is a methanamine group (-CH2NH2), which is protonated in the hydrochloride salt form (-CH2NH3+Cl-). This protonation significantly alters the electronic properties of the amine group, transforming it from a nucleophilic center to a positively charged moiety that can participate in ionic interactions. The specific three-dimensional arrangement of these structural components influences the compound's spatial recognition by biological targets and its potential for intermolecular interactions.
Functional Groups and Reactive Centers
1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride contains several functional groups that contribute to its chemical reactivity and potential biological activity. The primary amine group, present as an ammonium salt in the hydrochloride form, represents a key reactive center that can participate in various chemical transformations including nucleophilic substitutions, amide formation, and acid-base reactions. The protonated state of the amine in the hydrochloride salt reduces its nucleophilicity but enhances its water solubility through the formation of ionic interactions with polar solvents. The chromane scaffold contains an ether linkage within the pyran ring, which can act as a hydrogen bond acceptor in intermolecular interactions. The aromatic benzene portion of the chromane structure can participate in π-π stacking interactions with other aromatic systems and serve as a site for electrophilic aromatic substitution reactions. The partially saturated nature of the pyran ring, containing sp3-hybridized carbon atoms, introduces conformational flexibility to the molecule, which may influence its binding to biological targets. These functional groups collectively determine the compound's reactivity patterns, solubility characteristics, and potential interactions with biological macromolecules.
Synthesis Methods and Production
Laboratory Synthesis Approaches
The synthesis of 1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride typically involves carefully designed synthetic routes that establish the chromane scaffold and incorporate the methanamine functionality. One documented approach involves the reaction of chromene derivatives with amines under specific reaction conditions to generate the desired structural framework. A particularly notable methodology employs a three-component reaction catalyzed by lipase from Mucor miehei in ionic liquids as the reaction medium. This biocatalytic approach represents a potentially more environmentally friendly synthetic pathway compared to traditional chemical methods. The synthesis likely proceeds through initial formation of the chromane scaffold, followed by functionalization at the 3-position to introduce the methanamine group. The final step would involve treatment with hydrochloric acid to convert the free amine to the hydrochloride salt, thereby enhancing stability and solubility characteristics. The specific reaction parameters, including temperature, solvent systems, and reaction time, are carefully optimized to maximize yield and minimize the formation of undesired by-products.
Industrial Scale Production Considerations
The industrial production of 1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride builds upon laboratory-scale synthetic approaches but incorporates additional considerations to ensure efficiency, scalability, and cost-effectiveness. Industrial methodologies may utilize similar synthetic routes but implement continuous flow reactors and advanced catalytic systems that enhance reaction efficiency and facilitate large-scale production. Continuous flow chemistry offers several advantages over batch processing, including improved heat transfer, precise reaction control, and reduced reaction times. The selection of solvents, catalysts, and reaction conditions is guided by principles of green chemistry to minimize environmental impact while maintaining economic viability. Quality control measures, including in-process monitoring and analytical testing, are implemented to ensure batch-to-batch consistency and compliance with purity specifications. Purification techniques, such as recrystallization, chromatography, or distillation, are optimized to effectively remove impurities while maximizing product recovery. These industrial considerations collectively enable the efficient, large-scale production of 1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride for research and potential commercial applications.
Chemical Reactivity and Transformations
Reaction Profiles
The chemical reactivity of 1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride is largely determined by its functional groups and structural features, which enable participation in various chemical transformations. As a compound containing a primary amine group (in its salt form), it can potentially undergo numerous reactions typical of amines once converted to its free base form. These include nucleophilic substitution reactions with electrophiles, resulting in alkylated or acylated derivatives that may serve as intermediates in the synthesis of more complex molecules. The compound can participate in reductive amination reactions with aldehydes or ketones to form secondary amines, expanding the structural diversity of derivatives. The aromatic portion of the chromane scaffold can undergo electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation, allowing for further functionalization of the benzene ring. The partially saturated pyran ring may be susceptible to oxidation reactions that could affect the heterocyclic system, potentially leading to ring-opened products or oxidized derivatives. These various reaction pathways provide synthetic chemists with multiple options for derivatizing 1-(3,4-dihydro-2H-chromen-3-yl)methanamine hydrochloride to create compounds with potentially enhanced or modified properties.
Structure-Reactivity Relationships
Biological Activities and Research Applications
Research and Practical Applications
Comparative Analysis with Related Compounds
Structural Analogs and Derivatives
| Property | 1-(3,4-dihydro-2H-chromen-3-yl)methanamine HCl | (6-Bromochroman-3-yl)methanamine HCl |
|---|---|---|
| CAS Number | 113771-75-8 | 1187931-52-7 |
| Molecular Formula | C10H14ClNO | C10H13BrClNO |
| Molecular Weight | 199.68 g/mol | 278.57 g/mol |
| Structural Difference | Unsubstituted benzene ring | Bromine at 6-position |
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